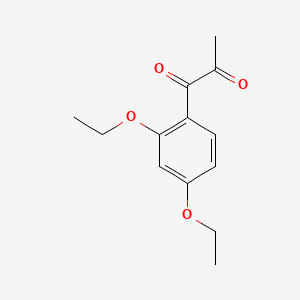![molecular formula C22H28N2O4 B4714162 N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4714162.png)
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide
Descripción general
Descripción
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide, also known as DMXAA, is a synthetic small molecule that has been studied extensively for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. This compound has been shown to activate the transcription factor NF-kB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of cytokines, including TNF-alpha, IL-6, and IFN-gamma. These cytokines have a variety of effects on the immune system, including the activation of immune cells and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide is that it has been extensively studied in preclinical models, and its anti-cancer properties have been well-established. However, this compound has also been shown to have limitations, including a narrow therapeutic window and potential toxicity at high doses.
Direcciones Futuras
Future research on N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide could focus on identifying the optimal dosing and administration strategies, as well as investigating its potential use in combination with other anti-cancer agents. Additionally, further studies could investigate the potential use of this compound in other diseases, such as inflammatory disorders and autoimmune diseases.
Aplicaciones Científicas De Investigación
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung cancer, melanoma, and colon cancer. This compound has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Propiedades
IUPAC Name |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-5-6-7-21(25)24-18-10-9-17(13-20(18)27-4)23-22(26)14-28-19-11-8-15(2)12-16(19)3/h8-13H,5-7,14H2,1-4H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIESGTVQGXACEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine](/img/structure/B4714087.png)

![6-(4-methylphenyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4714094.png)
![methyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B4714096.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4714108.png)
![2-{3-[(2,5-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4714112.png)

![8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4714128.png)
![N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide](/img/structure/B4714129.png)


![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4714167.png)
![1-{[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}octahydro-4(1H)-quinolinone](/img/structure/B4714171.png)
